N-acetyl-DL-aspartic acid is the racemic mixture of the N-acetylated form of aspartic acid. Unlike the enantiopure N-acetyl-L-aspartic acid (NAA), which is the second most abundant amino acid derivative in the brain, the DL-form is primarily utilized as a key starting material in chemical synthesis.[1][2] Its primary value in procurement is as a direct precursor for the enzymatic or chemical resolution of its constituent D- and L-enantiomers, or as a cost-effective substitute for the L-form in applications where stereochemistry is irrelevant.[3][4]
Direct substitution between N-acetyl-DL-aspartic acid and its enantiopure forms (L- or D-) can lead to process failure or undesirable outcomes. In biological contexts, activity is almost exclusively associated with the L-enantiomer, N-acetyl-L-aspartic acid (NAA), which is synthesized in neuronal mitochondria.[5][6] In chiral synthesis, using the DL-racemate where an enantiopure starting material is required will result in a mixture of stereoisomers, necessitating costly and complex downstream purification. Conversely, procuring the more expensive L-form for applications that depend on the racemic mixture, such as in the development of chiral resolution methods or as a substrate for stereoselective enzymes like aminoacylases, is economically and technically inefficient.[3][7]
N-acetyl-DL-aspartic acid is the required racemic precursor for enzymatic resolution using aminoacylases. These enzymes selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-aspartic acid intact.[3][4] This stereoselective transformation is a cornerstone of industrial biotechnology for producing optically pure L-aspartic acid and D-amino acids, offering high efficiency, mild reaction conditions, and reduced environmental impact compared to purely chemical resolution methods.[3][7]
| Evidence Dimension | Substrate Specificity for Enzymatic Resolution |
| Target Compound Data | Serves as the essential racemic (DL) substrate for aminoacylase-mediated resolution. |
| Comparator Or Baseline | N-acetyl-L-aspartic acid (enantiopure): Cannot be resolved further; it is the product of resolution, not the substrate. |
| Quantified Difference | Qualitative difference in synthetic role: one is the substrate (DL-form), the other is a potential product (L-form). |
| Conditions | Aqueous solution with immobilized or free aminoacylase enzyme, typically at controlled pH and temperature. |
This is the primary procurement driver for buyers needing to produce optically pure aspartic acid derivatives economically and sustainably.
The aqueous solubility of aspartic acid isomers is a critical parameter for handling and process design. At 298.15 K (25 °C), the solubility of DL-aspartic acid in water is 0.0590 mol·kg−1.[8] While direct comparative data for N-acetyl-DL-aspartic acid under identical conditions is sparse, vendor datasheets indicate it is soluble in aqueous buffers like PBS (pH 7.2) at 10 mg/mL (approx. 0.0571 mol/L), suggesting a comparable but distinct solubility profile that must be considered in process development.[9] This N-acetylation significantly alters intermolecular interactions compared to the zwitterionic DL-aspartic acid, affecting crystallization and dissolution kinetics.
| Evidence Dimension | Solubility in Water (25 °C) |
| Target Compound Data | Approx. 10 mg/mL in PBS (pH 7.2), equivalent to ~0.057 mol/L.[9] |
| Comparator Or Baseline | DL-Aspartic Acid: 0.0590 mol·kg−1 (~7.85 mg/mL).[8] |
| Quantified Difference | Acetylation provides a notable, though not extreme, difference in solubility behavior compared to the parent amino acid. |
| Conditions | Aqueous solution at or near neutral pH at 25 °C. |
Choosing between the acetylated and unacetylated form for a process requires different solvent systems or concentration limits, impacting process efficiency and cost.
The primary industrial application is as the key starting material for the enzymatic resolution of D- and L-aspartic acid derivatives. Its use allows for cost-effective, large-scale production of enantiopure compounds critical for the pharmaceutical and food industries, leveraging the high stereoselectivity of aminoacylase enzymes.[3][10]
As a stable racemic mixture, N-acetyl-DL-aspartic acid serves as an ideal reference standard for developing and validating analytical methods designed to separate enantiomers, such as chiral chromatography (HPLC, GC) or capillary electrophoresis.
In synthetic pathways where the stereocenter of the aspartic acid moiety is ultimately destroyed or where chirality is irrelevant to the final product's function, the DL-form offers a more economical option than procuring enantiopure N-acetyl-L-aspartic acid.